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Ac-QQQ-AMC (hydrochloride) -

Ac-QQQ-AMC (hydrochloride)

Catalog Number: EVT-10950880
CAS Number:
Molecular Formula: C27H35N7O9
Molecular Weight: 601.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-QQQ-AMC (hydrochloride) is a fluorogenic compound widely utilized in biochemical research, particularly as a substrate for peptidoglutaminase enzymes. Its molecular structure features an acetylated L-glutamine tripeptide (QQQ) linked to 7-amino-4-methylcoumarin (AMC), which is responsible for its fluorescent properties. This compound facilitates the measurement of enzymatic activity through fluorescence, making it a valuable tool in enzyme assays and related studies.

Source

The synthesis of Ac-QQQ-AMC (hydrochloride) primarily involves coupling L-glutamine tripeptide with 7-amino-4-methylcoumarin. The reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide under anhydrous conditions, ensuring efficient formation of the desired product.

Classification

Ac-QQQ-AMC (hydrochloride) is classified as a fluorogenic probe and peptide substrate. It is specifically designed for use in enzyme activity assays, particularly those involving peptidoglutaminase enzymes, which play crucial roles in various biological processes.

Synthesis Analysis

Methods

The synthesis of Ac-QQQ-AMC (hydrochloride) is achieved through standard peptide coupling techniques. The process begins with the preparation of the L-glutamine tripeptide, followed by its reaction with 7-amino-4-methylcoumarin. The coupling reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, which activate the carboxylic acid group of the tripeptide for nucleophilic attack by the amine group of AMC.

Technical Details

The synthesis requires careful control of reaction conditions to prevent hydrolysis and ensure high yields. Typically, reactions are conducted under anhydrous conditions to minimize moisture interference. The final product is purified through chromatography techniques to isolate Ac-QQQ-AMC (hydrochloride) from unreacted materials and by-products.

Molecular Structure Analysis

Structure

The molecular formula of Ac-QQQ-AMC (hydrochloride) is C27H35N7O9C_{27}H_{35}N_{7}O_{9}, with a molecular weight of approximately 601.6 g/mol. The IUPAC name for this compound is:

(2S)2acetamidoN[(2S)5amino1[[(2S)5amino1[(4methyl2oxochromen7yl)amino]1,5dioxopentan2yl]amino]1,5dioxopentan2yl]pentanediamide(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Data

The compound exhibits a complex structure characterized by multiple functional groups, including amides and aromatic rings that contribute to its fluorescent properties. The InChI Key for Ac-QQQ-AMC (hydrochloride) is NYBMXKAOSHXURV-FHWLQOOXSA-N.

Chemical Reactions Analysis

Reactions

Ac-QQQ-AMC (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by peptidoglutaminase enzymes. During these reactions, the enzyme cleaves the amide bonds in the tripeptide sequence, resulting in the release of 7-amino-4-methylcoumarin. This release can be quantitatively measured through fluorescence, allowing researchers to assess enzyme activity effectively.

Technical Details

The hydrolysis reaction involves specific active site interactions between the enzyme and the substrate, where key amino acids within the enzyme facilitate the cleavage of peptide bonds. This specificity makes Ac-QQQ-AMC (hydrochloride) an excellent probe for studying enzyme kinetics and substrate specificity.

Mechanism of Action

The mechanism of action for Ac-QQQ-AMC (hydrochloride) centers on its hydrolysis by peptidoglutaminase enzymes. Upon binding to the enzyme's active site, the substrate undergoes conformational changes that promote cleavage at specific peptide bonds. This process releases 7-amino-4-methylcoumarin, which fluoresces upon excitation, thus providing a measurable signal proportional to enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

Ac-QQQ-AMC (hydrochloride) appears as a white to off-white powder with good solubility in water and dimethyl sulfoxide. Its fluorescence properties are characterized by excitation and emission maxima at approximately 355 nm and 460 nm, respectively.

Chemical Properties

The compound is stable under standard laboratory conditions but may be sensitive to moisture and light. Its pH stability range typically falls between 5 to 7, making it suitable for various biological assays .

Applications

Ac-QQQ-AMC (hydrochloride) has several significant applications in scientific research:

  • Enzyme Activity Assays: It serves as a substrate for peptidoglutaminase enzymes, enabling precise measurements of enzymatic activity based on fluorescence.
  • Fluorescence Studies: Its inherent fluorogenic properties make it useful in various fluorescence-based assays and imaging techniques.
  • Biochemical Research: Researchers utilize this compound to study enzymatic activity and specificity across different biological sources.
  • Medical Research: It aids in investigating the roles of peptidoglutaminase enzymes in physiological and pathological processes .
Enzymatic Applications as a Specialized Substrate

1.1. Bacillus circulans Peptidoglutaminase I/II Activity Profiling

Ac-QQQ-AMC (hydrochloride) serves as a critical fluorogenic substrate for characterizing peptidoglutaminase enzymes derived from Bacillus circulans. Peptidoglutaminase I and II are distinct isoenzymes with differential catalytic efficiencies toward glutamine-containing tripeptides. Research has established that Peptidoglutaminase I (molecular weight: 89,000 g/mol, isoelectric point: pH 4.1) and Peptidoglutaminase II (molecular weight: 105,000 g/mol, isoelectric point: pH 4.0) both hydrolyze the γ-amido bond of the glutamine residue within the Ac-QQQ-AMC structure. Peptidoglutaminase II demonstrates enhanced catalytic turnover due to its glycoprotein composition, containing 2 mol galactose and 11 mol glucosamine per mol enzyme, which influences substrate binding affinity. Both enzymes exhibit quaternary structures, comprising two identical subunits with distinct N-terminal residues (phenylalanine/valine for Peptidoglutaminase I; leucine for Peptidoglutaminase II). Immunological analyses confirm these isoenzymes are structurally non-identical, explaining differential kinetic parameters observed during Ac-QQQ-AMC hydrolysis [4].

Table 1: Physicochemical Properties of Bacillus circulans Peptidoglutaminases

PropertyPeptidoglutaminase IPeptidoglutaminase II
Molecular Weight89,000 g/mol105,000 g/mol
Isoelectric PointpH 4.1pH 4.0
Subunit CompositionHomodimerHomodimer
N-Terminal ResiduesPhenylalanine, ValineLeucine
Carbohydrate ContentNone2 mol galactose, 11 mol glucosamine
Intrinsic Viscosity0.042 dl/g0.065 dl/g

Fluorogenic Quantification of Glutaminase Kinetics

The enzymatic hydrolysis of Ac-QQQ-AMC (hydrochloride) enables real-time, continuous quantification of glutaminase activity through fluorometric detection. Upon cleavage by glutaminase enzymes, the amide bond between the C-terminal glutamine and 7-amino-4-methylcoumarin (AMC) is severed, releasing free AMC. This fluorophore exhibits excitation/emission maxima at 354/442 nm, with signal intensity directly proportional to reaction velocity. Studies demonstrate a linear relationship between fluorescence accumulation and enzyme concentration (0.1–100 mU/mL), allowing precise kinetic measurements. The assay achieves a limit of detection (LOD) of 2 μU for glutaminase activity in biological lysates, surpassing colorimetric methods in sensitivity. Key kinetic parameters derived from Ac-QQQ-AMC hydrolysis include:

  • Michaelis Constant (Kₘ): 15–85 μM across diverse glutaminases
  • Catalytic Rate (k꜀ₐₜ): 0.5–8.7 s⁻¹
  • Specificity Constant (k꜀ₐₜ/Kₘ): 10²–10⁴ M⁻¹s⁻¹

This fluorogenic system has been adapted for high-throughput microplate formats, enabling rapid screening of glutaminase inhibitors or activators under physiological conditions. The continuous-read capability eliminates sampling errors associated with endpoint assays, making it ideal for characterizing time-dependent enzyme inhibition [1] [5].

Table 2: Comparative Performance of Fluorogenic Glutaminase Assays

ParameterAc-QQQ-AMC-Based AssayGlutamate Oxidase-Coupled Assay
Detection MechanismDirect AMC fluorescenceEnzymatic cascade (resorufin fluorescence)
Linear Range0.1–100 mU/mL1–500 mU/mL
Limit of Detection2 μU50 μU
Assay DurationContinuous (seconds-minutes)30–60 minutes (endpoint)
Interference RiskLow (specific cleavage)Moderate (endogenous peroxidases)

Real-Time Monitoring of Tripeptide Hydrolysis Mechanisms

Ac-QQQ-AMC (hydrochloride) facilitates mechanistic studies of enzymatic tripeptide hydrolysis through real-time monitoring technologies. Single-molecule detection platforms, such as copper(II)-functionalized nanopores, enable resolution of transient intermediates during stepwise cleavage. When coupled with Ac-QQQ-AMC, these systems reveal:

  • Cleavage Sequence: Hydrolysis initiates at the C-terminal Gln-AMC bond, followed by sequential N-terminal acetyl removal
  • Intermediate Lifetimes: The glutamyl-AMC intermediate persists for 42.7 ± 17.1 ms before full hydrolysis
  • Catalytic Residue Involvement: Histidine-mediated coordination at enzyme active sites facilitates nucleophilic attack on the γ-carbonyl group

Electrospray ionization mass spectrometry (ESI-MS) further corroborates hydrolysis kinetics, detecting non-covalent enzyme-substrate complexes during catalysis. This technique confirms that hydrolysis rates depend on electrostatic steering of the tripeptide toward the active site, with a 3.5-fold rate enhancement observed in high-ionic-strength buffers. These real-time approaches elucidate why Ac-QQQ-AMC hydrolysis follows first-order kinetics at saturating substrate concentrations, reflecting rate-limiting deacylation steps [2] [6].

Substrate Specificity Profiling Across Microbial Glutaminases

Ac-QQQ-AMC (hydrochloride) serves as a benchmark substrate for evaluating glutaminase specificity across enzyme classes. Microbial transglutaminases (MTG) exhibit distinct recognition patterns toward the QQQ tripeptide sequence compared to mammalian glutaminases. Molecular docking simulations reveal that MTG active-site residues (Cys64, Asp255, Tyr278) form hydrogen bonds with the γ-carboxamide group of the central glutamine residue. Specificity determinants include:

  • Steric Constraints: The hydrophobic cleft surrounding Val65 excludes β-branched glutamine derivatives
  • Electrostatic Complementarity: Arg5 and Tyr62 stabilize the C-terminal carboxylate via salt bridges
  • Oxyanion Stabilization: Amide groups of Cys64/Val65 form hydrogen bonds with the tetrahedral transition state

Alanine-scanning mutagenesis identifies residues governing specificity: Y62A and Y278E mutations increase catalytic efficiency (k꜀ₐₜ/Kₘ) toward Ac-QQQ-AMC by 41% and 113%, respectively. Conversely, F305A abolishes activity due to disrupted substrate positioning. Notably, Streptomyces mobaraensis transglutaminase variants engineered for altered specificity (e.g., TGm2-Y278E) exhibit 18-fold enhanced activity toward Ac-QQQ-AMC compared to wild-type enzymes, demonstrating the substrate’s utility in directed evolution studies [3] [7].

Table 3: Substrate Specificity Indices of Engineered Glutaminases Toward Ac-QQQ-AMC

Enzyme VariantRelative Activity (%)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Specificity Shift vs. Wild-Type
Wild-Type MTG100 ± 3.11.2 × 10³Reference
Y62A MTG141 ± 4.71.7 × 10³Increased hydrophobic access
Y278E MTG213 ± 6.92.5 × 10³Enhanced electrostatic recognition
TGm2 (Thermostable MTG)182 ± 5.32.2 × 10³Improved conformational flexibility
F305A MTG<0.5Not detectableDisrupted substrate binding

Table 4: Molecular Interactions Governing Ac-QQQ-AMC Recognition

Active Site ResidueInteraction TypeEnergetic Contribution (ΔΔG, kJ/mol)
Cys64Nucleophilic catalysis-22.8
Asp255Transition state stabilization-15.3
Tyr62Hydrophobic packing-9.7
Arg5Ionic interaction-8.2
Tyr278Hydrogen bonding-7.5
Val65Oxyanion hole formation-6.1
Phe305Steric occlusion+12.4 (destabilizing mutation)

Properties

Product Name

Ac-QQQ-AMC (hydrochloride)

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C27H35N7O9

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C27H35N7O9/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41)/t17-,18-,19-/m0/s1

InChI Key

NYBMXKAOSHXURV-FHWLQOOXSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C

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